molecular formula C23H18BrN3O2S B302601 (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B302601
M. Wt: 480.4 g/mol
InChI Key: MWWOKYIQQASZQE-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features a combination of pyrrole, pyrimidine, and thioxo groups

Preparation Methods

The synthesis of (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of 4-bromobenzaldehyde with pyrrole under acidic conditions.

    Methylene bridge formation: The intermediate product is then reacted with a methylene donor, such as formaldehyde, to form the methylene bridge.

    Pyrimidine ring synthesis: The final step involves the cyclization of the intermediate with 2,3-dimethylphenyl isothiocyanate to form the pyrimidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE include:

    5-(4-bromophenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole: This compound shares the bromophenyl group and has similar electronic properties.

    (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound has a similar bromophenyl group and is used in similar research applications.

    Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: This compound also features a bromophenyl group and a pyrrole ring, making it structurally similar.

The uniqueness of this compound lies in its combination of pyrrole, pyrimidine, and thioxo groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18BrN3O2S

Molecular Weight

480.4 g/mol

IUPAC Name

(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H18BrN3O2S/c1-14-5-3-7-20(15(14)2)27-22(29)19(21(28)25-23(27)30)13-18-6-4-12-26(18)17-10-8-16(24)9-11-17/h3-13H,1-2H3,(H,25,28,30)/b19-13+

InChI Key

MWWOKYIQQASZQE-CPNJWEJPSA-N

SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S)C

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=S)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.